molecular formula C14H13ClINO3S B4231529 N-(5-chloro-2-methylphenyl)-3-iodo-4-methoxybenzenesulfonamide

N-(5-chloro-2-methylphenyl)-3-iodo-4-methoxybenzenesulfonamide

Cat. No.: B4231529
M. Wt: 437.7 g/mol
InChI Key: BVRFMLJSFLXUQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-3-iodo-4-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry due to their antibacterial, antifungal, and diuretic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-3-iodo-4-methoxybenzenesulfonamide typically involves multiple steps, including halogenation, sulfonation, and coupling reactions. One common method involves the initial halogenation of 5-chloro-2-methylphenyl with iodine to introduce the iodo group. This is followed by the sulfonation of the aromatic ring to attach the sulfonamide group. The final step involves the methoxylation of the benzenesulfonamide to introduce the methoxy group.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-3-iodo-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while coupling reactions can result in the formation of complex organic molecules with extended carbon chains.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-3-iodo-4-methoxybenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties.

    Biological Research: The compound is used in the study of enzyme inhibition and protein binding.

    Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-3-iodo-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, leading to the inhibition of bacterial growth. The presence of halogen and methoxy groups can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methylphenyl)-3-hydroxynaphthalene-2-carboxamide
  • N-(5-chloro-2-methylphenyl)-2-methyloxolan-3-amine

Uniqueness

N-(5-chloro-2-methylphenyl)-3-iodo-4-methoxybenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-3-iodo-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClINO3S/c1-9-3-4-10(15)7-13(9)17-21(18,19)11-5-6-14(20-2)12(16)8-11/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRFMLJSFLXUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC(=C(C=C2)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClINO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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